

Structural Basis for KDM4-IN-2 Inhibition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of the KDM4 family of histone demethylases by **KDM4-IN-2**. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and pathways.

Introduction to KDM4 and KDM4-IN-2

The KDM4 (Lysine-specific demethylase 4) family of enzymes, also known as JMJD2, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation.[1] They primarily catalyze the demethylation of trimethylated and dimethylated lysine 9 and lysine 36 on histone H3 (H3K9me3/me2 and H3K36me3/me2).[2] Dysregulation of KDM4 activity is implicated in various cancers, making them a compelling target for therapeutic intervention.[3][4]

KDM4-IN-2 (also referred to as compound 19a) is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases.[5][6] It belongs to a class of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives designed to exploit structural differences in the histone substrate-binding sites between KDM4 and KDM5 subfamilies.[2][5]

Quantitative Inhibitory Activity of KDM4-IN-2



The inhibitory potency of **KDM4-IN-2** and its analogs has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Compound	Target	Kı (nM)[5][6][7]	IC ₅₀ (nM)[7]
KDM4-IN-2 (19a)	KDM4A	4	100 ± 41
KDM4B	43 ± 21		
KDM5B	7	38	
KDM5C	123	_	_
KDM2A	4500	_	
KDM3A	5780	_	
KDM6B	90220	_	

Structural Basis of Inhibition

While a co-crystal structure of **KDM4-IN-2** with a KDM4 enzyme is not publicly available, the binding mode can be inferred from the structures of closely related pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors in complex with KDM4A and KDM4D.[8][9]

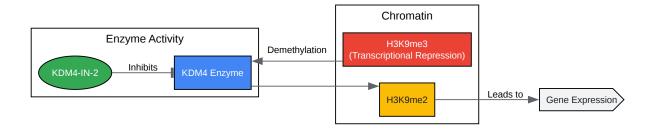
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold acts as a 2-oxoglutarate (2-OG) mimetic, chelating the catalytic Fe(II) ion in the active site.[10] Key interactions include:

- Metal Chelation: The pyridine nitrogen and the pyrimidinone carbonyl oxygen of the core scaffold coordinate with the Fe(II) ion.[8]
- Hydrogen Bonding: The pyrimidinone CONH moiety forms hydrogen bonds with key active site residues, such as K206 and Y132 (KDM4A numbering).[8]
- Substrate-Binding Site Interactions: The C8-substituent extends into the histone substrate-binding groove, allowing for the introduction of moieties that can interact with residues that differ between KDM4 and KDM5 subfamilies, such as E169 and V313 in KDM4A.[2][5] The design of KDM4-IN-2 specifically aimed to target these residues to enhance affinity and selectivity.[2][5]



Signaling Pathway and Mechanism of Action

KDM4 enzymes function by removing methyl groups from histone tails, thereby altering chromatin structure and gene expression. Inhibition of KDM4 by **KDM4-IN-2** leads to an increase in the levels of H3K9me3 and H3K36me3, which are generally associated with transcriptional repression.



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Caption: KDM4 demethylase removes methyl groups from H3K9me3, influencing gene expression. **KDM4-IN-2** inhibits this process.

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) for KDM4 Inhibition

This protocol describes a general method for determining the IC₅₀ of inhibitors against KDM4 enzymes.

Materials:

- Recombinant KDM4 enzyme
- Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
- 2-oxoglutarate (2-OG), Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O

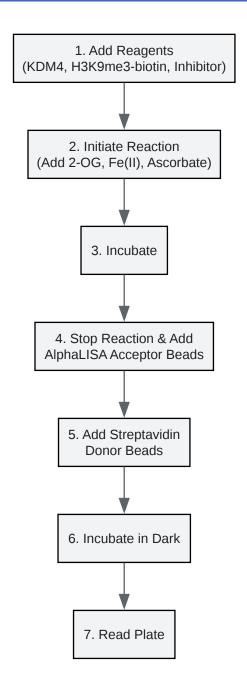


- AlphaLISA Acceptor beads (e.g., anti-H3K9me2 antibody-coated)
- Streptavidin-coated Donor beads
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
- 384-well white opaque microplates

Procedure:

- Compound Preparation: Serially dilute KDM4-IN-2 in DMSO and then in assay buffer to the desired concentrations.
- Enzyme Reaction: a. In a 384-well plate, add the KDM4 enzyme, the biotinylated H3K9me3 peptide substrate, and the inhibitor solution. b. Initiate the demethylation reaction by adding a solution of 2-OG, ascorbate, and Fe(II). c. Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
- Detection: a. Stop the reaction by adding a solution containing AlphaLISA Acceptor beads. b. Add Streptavidin-coated Donor beads. c. Incubate in the dark at room temperature for 60 minutes.
- Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of demethylated product.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Caption: Workflow for a typical KDM4 AlphaLISA inhibition assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of an inhibitor to its target enzyme, allowing for the determination of the dissociation constant (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.



Materials:

- Purified, high-concentration KDM4 enzyme
- KDM4-IN-2
- Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- ITC instrument

Procedure:

- Sample Preparation: a. Dialyze the KDM4 enzyme extensively against the ITC buffer. b.
 Dissolve KDM4-IN-2 in the final dialysis buffer. Ensure the DMSO concentration is identical
 in both the protein and inhibitor solutions if used for solubilization. c. Degas both the enzyme
 and inhibitor solutions.
- ITC Experiment: a. Load the KDM4 enzyme solution into the sample cell of the calorimeter.
 b. Load the KDM4-IN-2 solution into the injection syringe. c. Set the experimental parameters (temperature, injection volume, spacing between injections). d. Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.
- Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Fit the
 integrated data to a suitable binding model (e.g., one-site binding) to determine K_a, ΔH, and
 n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Conclusion

KDM4-IN-2 is a potent inhibitor of the KDM4 family of histone demethylases. Its pyrido[3,4-d]pyrimidin-4(3H)-one scaffold effectively mimics the 2-OG co-substrate, chelating the active site iron and making key interactions within the catalytic pocket. The C8-substituent provides a handle for achieving selectivity by probing the histone substrate-binding groove. The methodologies described herein provide a framework for the continued evaluation and development of this and other KDM4 inhibitors for potential therapeutic applications in oncology and other diseases driven by epigenetic dysregulation.



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